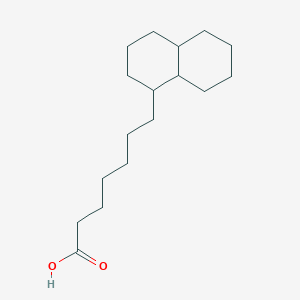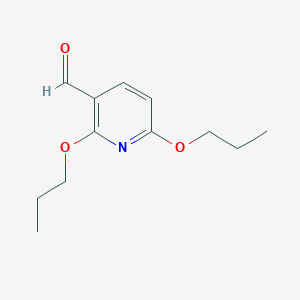
2,6-Dipropoxypyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dipropoxypyridine-3-carbaldehyde is an organic compound with the molecular formula C12H15NO3 It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with propoxy groups, and the 3 position is substituted with a formyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dipropoxypyridine-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which is then subjected to a series of reactions to introduce the propoxy groups at the 2 and 6 positions.
Introduction of Propoxy Groups: The propoxy groups can be introduced via nucleophilic substitution reactions using propyl alcohol and a suitable leaving group.
Formylation: The formyl group at the 3 position can be introduced using a Vilsmeier-Haack reaction, which involves the reaction of the substituted pyridine with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 2,6-Dipropoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-Dipropoxypyridine-3-carboxylic acid.
Reduction: 2,6-Dipropoxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2,6-Dipropoxypyridine-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: Its derivatives may have potential biological activities and can be used in medicinal chemistry research.
Catalysis: It can be used as a ligand in the preparation of metal complexes for catalytic applications.
作用机制
The mechanism of action of 2,6-Dipropoxypyridine-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In catalysis, it can coordinate with metal ions to form active catalytic species that facilitate chemical transformations.
相似化合物的比较
2,6-Dimethoxypyridine-3-carbaldehyde: Similar structure but with methoxy groups instead of propoxy groups.
2,6-Diethoxypyridine-3-carbaldehyde: Similar structure but with ethoxy groups instead of propoxy groups.
2,6-Dipropoxypyridine-4-carbaldehyde: Similar structure but with the formyl group at the 4 position instead of the 3 position.
Uniqueness: 2,6-Dipropoxypyridine-3-carbaldehyde is unique due to the specific positioning of the propoxy groups and the formyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
820237-46-5 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
2,6-dipropoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H17NO3/c1-3-7-15-11-6-5-10(9-14)12(13-11)16-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI 键 |
LFBBQLCAAUNJJV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=NC(=C(C=C1)C=O)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)
![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)
![2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B12527835.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)
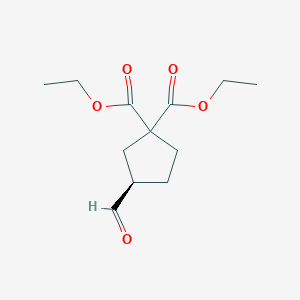

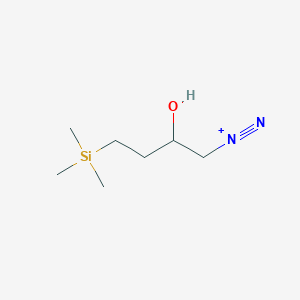
![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
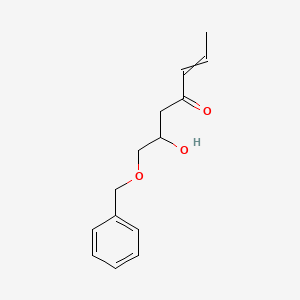
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
